molecular formula C7H6F3NO3S B14850280 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide

4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14850280
M. Wt: 241.19 g/mol
InChI Key: DBOAKFWSFVYJSI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide typically involves the trifluoromethylation of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxy group but shares the trifluoromethyl and sulfonamide groups.

    4-Hydroxybenzenesulfonamide: Lacks the trifluoromethyl group but contains the hydroxy and sulfonamide groups.

Uniqueness: 4-Hydroxy-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of all three functional groups (hydroxy, trifluoromethyl, and sulfonamide) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)5-3-4(15(11,13)14)1-2-6(5)12/h1-3,12H,(H2,11,13,14)

InChI Key

DBOAKFWSFVYJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)O

Origin of Product

United States

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